![molecular formula C21H23NO2 B14225942 1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one CAS No. 497930-80-0](/img/structure/B14225942.png)
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one is a synthetic organic compound that features a unique structure combining an oxazole ring with a phenylbutanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one typically involves the formation of the oxazole ring followed by its attachment to the phenylbutanone moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the phenylbutanone moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to alcohols or amines.
科学的研究の応用
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylbutanone moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2: This compound shares a similar structural motif with an oxazole ring.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: Another compound with a similar heterocyclic structure.
1,3-Dimethylbenzimidazole: A related compound with a different heterocyclic core but similar functional groups.
Uniqueness
1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one is unique due to its specific combination of an oxazole ring with a phenylbutanone backbone, which imparts distinct chemical and biological properties
特性
CAS番号 |
497930-80-0 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
1-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one |
InChI |
InChI=1S/C21H23NO2/c1-4-18(23)19(15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-22-21(2,3)14-24-20/h5-13,19H,4,14H2,1-3H3 |
InChIキー |
HGLKMXIISOKUPP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2C3=NC(CO3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


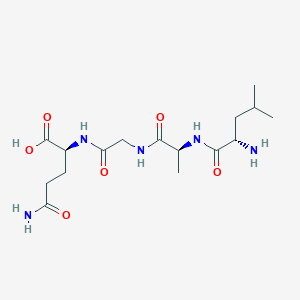
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
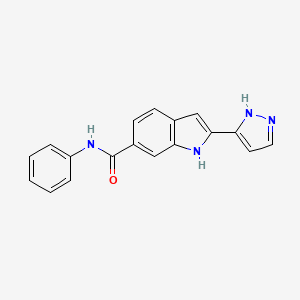
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

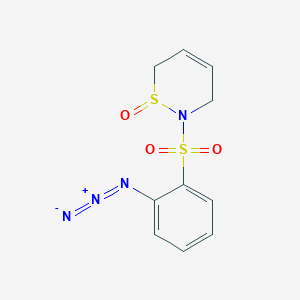

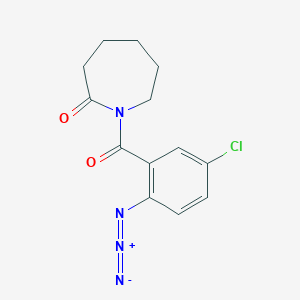
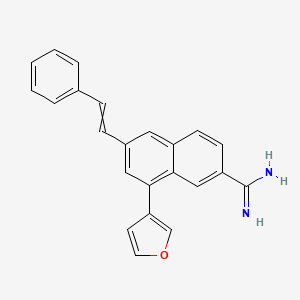
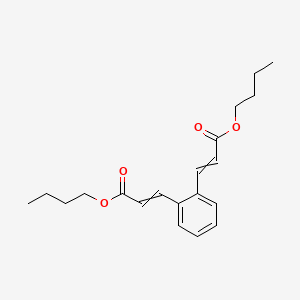
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
